

An In-depth Technical Guide to myo-Inositol Trispyrophosphate (ITPP) Hexasodium Salt

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For Researchers, Scientists, and Drug Development Professionals

Introduction

myo-Inositol Trispyrophosphate (ITPP) hexasodium salt is a synthetic, membrane-permeant allosteric effector of hemoglobin. It has garnered significant interest in the scientific and medical communities for its ability to modulate the oxygen-releasing capacity of red blood cells. This property presents a promising therapeutic strategy for conditions associated with tissue hypoxia, such as cardiovascular diseases and certain cancers. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of ITPP hexasodium salt, along with key experimental methodologies.

Chemical Properties and Structure

ITPP hexasodium salt is a white to off-white solid. It is a highly polar and hygroscopic compound. While some sources describe it as soluble in water, others indicate it is slightly soluble and may require sonication for complete dissolution.[1] Lyophilized powder is recommended for long-term storage, with reconstitution in sterile water immediately before use. [2]

Quantitative Data

The key chemical and physical properties of ITPP hexasodium salt are summarized in the table below.



Property	Value	References
Molecular Formula	C6H6Na6O21P6	[3]
Molecular Weight	737.88 g/mol	[3]
CAS Number	23103-35-7	[3]
Melting Point	>270°C (decomposes)	[1]
Appearance	White to Off-White Solid	[1]
Solubility	Slightly soluble in water (sonication may be required)	[1]
Purity	>95% (by HPLC)	[4]
³¹ P NMR Chemical Shifts (in D ₂ O)	δ -10.2, -11.5, and -12.8 ppm	[2]
Mass Spectrometry ([M-Na] ⁻)	m/z 653.8	[2]

Mechanism of Action and Signaling Pathway

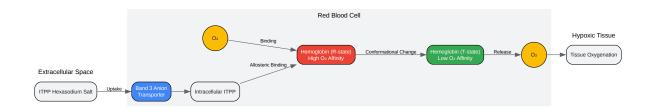
ITPP functions as an allosteric modulator of hemoglobin (Hb). It binds to a site on the hemoglobin tetramer distinct from the oxygen-binding site, inducing a conformational change that lowers the affinity of hemoglobin for oxygen. This shift in the oxygen-hemoglobin dissociation curve to the right results in enhanced oxygen release in tissues, particularly in hypoxic environments.[5]

The uptake of ITPP into red blood cells is reportedly mediated by the band 3 anion transporter. [6] Once inside the erythrocyte, ITPP influences the allosteric equilibrium of hemoglobin, favoring the T-state (tense state) over the R-state (relaxed state). The T-state has a lower affinity for oxygen, thus promoting its release.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of ITPP hexasodium salt.





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Caption: Mechanism of ITPP-mediated oxygen delivery to hypoxic tissues.

Experimental Protocols Synthesis and Purification of ITPP Hexasodium Salt

A detailed, step-by-step protocol for the synthesis of ITPP hexasodium salt is not readily available in the public domain. However, the general approach involves the phosphorylation of myo-inositol.[2]

General Synthesis Procedure:

- Phosphorylation: myo-Inositol is reacted with a phosphorylating agent, such as phosphoryl chloride (POCl₃), under controlled temperature and pH conditions.
- Salt Formation: Following phosphorylation, the product is converted to its hexasodium salt.
- Purification: The crude ITPP hexasodium salt is purified using strong anion-exchange chromatography. Elution is typically performed with a sodium chloride gradient (e.g., 0.5–1.0 M).
- Desalting: The purified salt is desalted via dialysis or size-exclusion chromatography.



Analytical Methods

Objective: To detect and quantify ITPP in biological matrices. A high-performance ion chromatography (HPIC) system is often employed.

Methodology:

- Sample Preparation: Biological samples (e.g., red blood cell lysates) are prepared to isolate the analyte.
- · Chromatographic Separation:
 - o Column: A suitable anion-exchange column (e.g., Omni Pac PAX-100) is used.
 - Mobile Phase: A gradient elution is typically employed. For instance, a gradient of hydrochloric acid in a water:2-propanol mixture has been described for the separation of inositol phosphates.
 - o Post-Column Reaction: To enhance detection, the eluent can be mixed with a reagent solution in a post-column reactor. For example, a solution of 0.1% Fe(NO₃)₃⋅9H₂O in 2% HClO₄ can be used for the detection of inositol phosphates.
- Detection: The concentration of ITPP is determined by a suitable detector, often a conductivity detector.

Objective: To provide a highly sensitive and specific method for the quantification of ITPP in complex biological matrices like plasma and urine.

Methodology:

- Sample Preparation:
 - Solid-Phase Extraction (SPE): Due to the hydrophilic nature of ITPP, a mixed-mode weak anion exchange SPE can be used for extraction from biological matrices.
 - Reconstitution: The extracted sample is reconstituted in a solvent compatible with the LC mobile phase. A mixture of ammonium acetate in deionized water, methanol, and acetonitrile has been shown to provide good response and peak shape.[7]



- · Chromatographic Separation:
 - Technique: Hydrophilic Interaction Chromatography (HILIC) is preferred for the retention of polar compounds like ITPP.
 - Column: A HILIC column is used for separation.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
 - Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The transitions of the doubly-charged deprotonated ITPP molecule (e.g., m/z 301.9) can be monitored.[7]

In Vitro Assay for Hemoglobin Oxygen Affinity

Objective: To determine the effect of ITPP on the oxygen-binding affinity of hemoglobin. This is often quantified by measuring the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated.

Methodology:

- Sample Preparation: Whole blood or a suspension of red blood cells is incubated with varying concentrations of ITPP hexasodium salt.
- Measurement of Oxygen Dissociation Curve:
 - Instrumentation: A Hemox[™] Analyzer or a similar instrument is used to measure the oxygen-hemoglobin dissociation curve.
 - Principle: The instrument measures the change in absorbance of hemoglobin as it becomes oxygenated and deoxygenated, allowing for the determination of the P50 value.

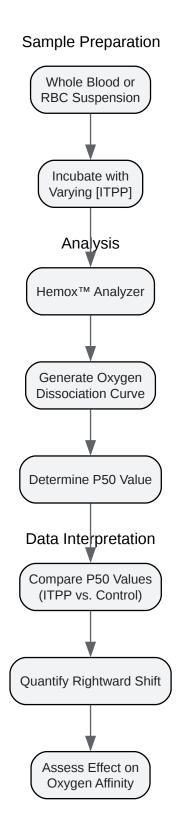


• Data Analysis: The P50 values obtained in the presence of different concentrations of ITPP are compared to the control (without ITPP) to quantify the rightward shift in the oxygen dissociation curve. An increase in the P50 value indicates a decrease in oxygen affinity.[8]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the effect of ITPP on hemoglobin's oxygen affinity.





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Caption: Experimental workflow for assessing ITPP's effect on Hb oxygen affinity.



Conclusion

ITPP hexasodium salt holds considerable promise as a therapeutic agent for diseases characterized by tissue hypoxia. Its well-defined mechanism of action as an allosteric modulator of hemoglobin provides a clear rationale for its development. The analytical methods described herein offer robust approaches for its detection and quantification in biological systems, which are crucial for preclinical and clinical investigations. Further research into detailed synthesis and formulation protocols will be vital for advancing this compound through the drug development pipeline.

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